2-(2-Cyanoacetamido)ethyl methacrylate
Overview
Description
2-(2-Cyanoacetamido)ethyl methacrylate is a chemical compound with the molecular formula C9H12N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanoacetamido group and a methacrylate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoacetamido)ethyl methacrylate typically involves the reaction of cyanoacetamide with ethyl methacrylate. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoacetamido)ethyl methacrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted methacrylate derivatives .
Scientific Research Applications
2-(2-Cyanoacetamido)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in creating biocompatible coatings for medical devices.
Industry: The compound is utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoacetamido)ethyl methacrylate involves its interaction with molecular targets through its functional groups. The cyanoacetamido group can participate in hydrogen bonding and electrostatic interactions, while the methacrylate group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl acetoacetate
- 2-(Methacryloyloxy)ethyl succinate
- 2-(Methacryloyloxy)ethyl phthalate
Uniqueness
Compared to similar compounds, 2-(2-Cyanoacetamido)ethyl methacrylate is unique due to the presence of the cyanoacetamido group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific interactions and stability .
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAALQQLPWBXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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